(S)-9-Bromo-1-methyl-3,5-dihydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-2(1H)-one
Descripción
The compound "(S)-9-Bromo-1-methyl-3,5-dihydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-2(1H)-one" is a heterocyclic organic molecule featuring a fused benzoxazine-triazine core with a bromine substituent at position 9 and a methyl group at position 1.
Propiedades
IUPAC Name |
(1S)-9-bromo-1-methyl-3,5-dihydro-1H-[1,2,4]triazino[3,4-c][1,4]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-6-11(16)14-13-10-5-17-9-3-2-7(12)4-8(9)15(6)10/h2-4,6H,5H2,1H3,(H,14,16)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWNCSOJCVVCLB-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NN=C2N1C3=C(C=CC(=C3)Br)OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NN=C2N1C3=C(C=CC(=C3)Br)OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(S)-9-Bromo-1-methyl-3,5-dihydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-2(1H)-one is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C₁₂H₁₀BrN₅O
- Molecular Weight : 305.15 g/mol
- CAS Number : 1613722-23-8
The biological activity of (S)-9-Bromo-1-methyl-3,5-dihydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-2(1H)-one may be attributed to its structural features that allow it to interact with various biological targets. Its triazine and oxazine moieties are known to influence its pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, Mannich bases derived from triazines have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of DNA topoisomerase and the induction of apoptosis in cancer cells .
Case Study:
A study reported that derivatives of triazine compounds demonstrated IC50 values lower than 2 μg/mL against several cancer cell lines, indicating strong anticancer potential .
Enzyme Inhibition
(S)-9-Bromo-1-methyl-3,5-dihydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-2(1H)-one has been evaluated for its ability to inhibit specific enzymes such as BACE1 (Beta-Site APP Cleaving Enzyme 1), which is implicated in Alzheimer's disease. However, studies have shown limited activity in inhibiting BACE1 at concentrations of 10 µM .
| Compound | Log k Value | tPSA (Ų) | Reduction of BACE1 Activity (%) |
|---|---|---|---|
| (S)-9-Bromo Compound | TBD | TBD | TBD |
| Other Triazine Derivatives | -0.3213 to 0.4387 | 141.53 to 194.54 | 0% to 9.6% |
Pharmacokinetics
The lipophilicity and polar surface area (PSA) are critical for understanding the bioavailability of (S)-9-Bromo-1-methyl-3,5-dihydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-2(1H)-one. Compounds with higher lipophilicity tend to have better membrane permeability but may also face challenges in solubility.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
A meaningful comparison requires structural analogs, such as compounds with modifications to the bromine substituent, methyl group, or core heterocycle. However, none of the provided evidence references this compound or its analogs. Below is an analysis of the available evidence and its limitations:
Relevance of
discusses the isolation of Zygocaperoside and Isorhamnetin-3-O glycoside from Zygophyllum fabago roots . While the study employs NMR and UV spectroscopy for structural elucidation (methods applicable to the target compound), the compounds analyzed are flavonoid glycosides and triterpenoids, which are structurally unrelated to the benzoxazine-triazine framework. No comparative data (e.g., solubility, bioactivity) can be inferred.
Relevance of and
and detail revisions to the Toxics Release Inventory (TRI) for zinc, lead, and manganese compounds at a federal facility .
Critical Limitations of the Provided Evidence
The evidence lacks:
Structural analogs: No benzoxazine-triazine derivatives are mentioned.
Pharmacological data: No bioactivity or toxicity studies for the target compound.
Synthetic routes: No details on preparation or stability.
Recommended Sources for Future Research
To address this gap, consult:
- Chemical databases : SciFinder, Reaxys (for synthetic pathways and analogs).
- Medicinal chemistry journals : Journal of Medicinal Chemistry (for bioactivity comparisons).
- Spectroscopic repositories : NMR and crystallography data from peer-reviewed studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
